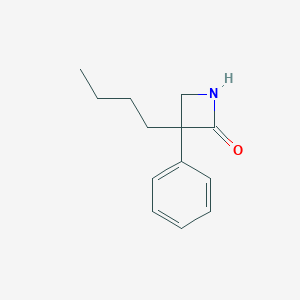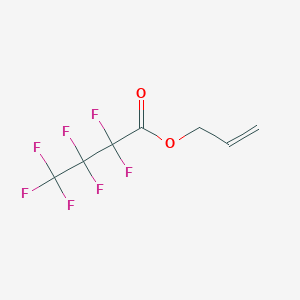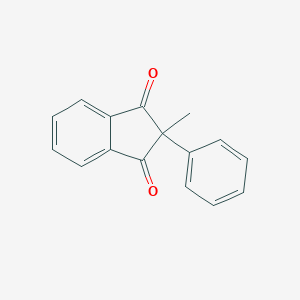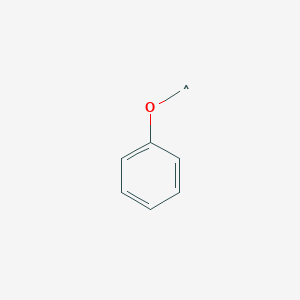
Phenoxymethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxymethyl is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that is often used as a building block for the synthesis of other compounds. In
Aplicaciones Científicas De Investigación
Phenoxymethyl has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It can also be used as a reagent in organic chemistry reactions, such as the synthesis of esters and ethers.
Mecanismo De Acción
The mechanism of action of phenoxymethyl is not fully understood. However, it is believed to act as a nucleophile in organic chemistry reactions. It can also react with other compounds to form stable intermediates.
Efectos Bioquímicos Y Fisiológicos
Phenoxymethyl has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and is not considered to be a significant health hazard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using phenoxymethyl in lab experiments is its versatility. It can be used as a building block for the synthesis of a wide range of compounds. It is also relatively easy to synthesize and is readily available.
One of the main limitations of using phenoxymethyl in lab experiments is its reactivity. It can react with other compounds in unexpected ways, which can make it difficult to predict the outcome of a reaction. It can also be difficult to purify, which can lead to impurities in the final product.
Direcciones Futuras
There are many potential future directions for the study of phenoxymethyl. One possible direction is the development of new synthetic methods for the compound. Another possible direction is the study of its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Additionally, more research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Conclusion
In conclusion, phenoxymethyl is a versatile chemical compound that has many potential applications in scientific research. Its synthesis method is well-established, and it is relatively non-toxic. However, its reactivity can make it difficult to work with, and more research is needed to fully understand its mechanism of action and potential effects. Despite these limitations, phenoxymethyl remains an important building block for the synthesis of a wide range of compounds, and its study will likely continue to be an important area of research in the future.
Métodos De Síntesis
Phenoxymethyl can be synthesized through the reaction of formaldehyde with phenol. The reaction is catalyzed by an acid catalyst such as hydrochloric acid or sulfuric acid. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Propiedades
Número CAS |
17374-79-7 |
|---|---|
Nombre del producto |
Phenoxymethyl |
Fórmula molecular |
C7H7O |
Peso molecular |
107.13 g/mol |
InChI |
InChI=1S/C7H7O/c1-8-7-5-3-2-4-6-7/h2-6H,1H2 |
Clave InChI |
HRDXJKGNWSUIBT-UHFFFAOYSA-N |
SMILES |
[CH2]OC1=CC=CC=C1 |
SMILES canónico |
[CH2]OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)
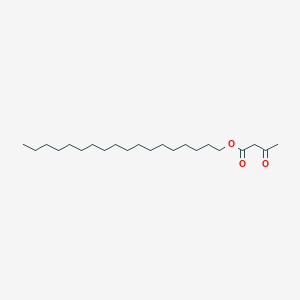
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
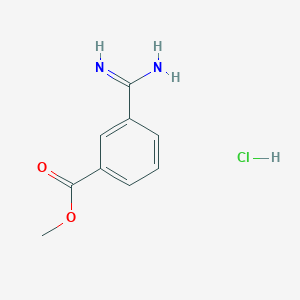
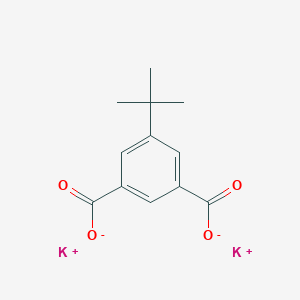
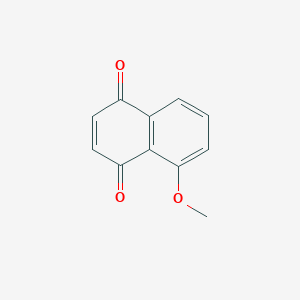
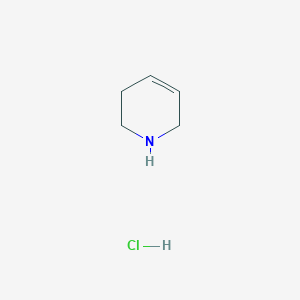
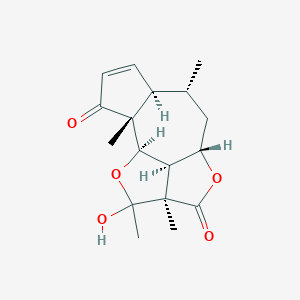
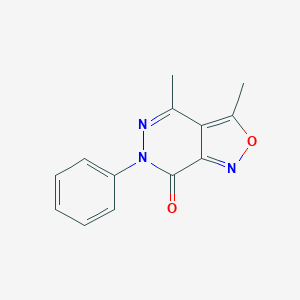
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)

